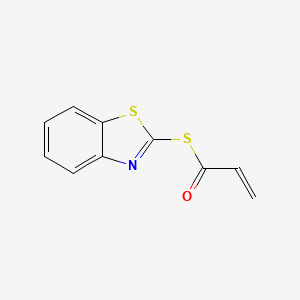

S-1,3-Benzothiazol-2-yl prop-2-enethioate

Description

Properties

CAS No. |

61553-73-9 |

|---|---|

Molecular Formula |

C10H7NOS2 |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

S-(1,3-benzothiazol-2-yl) prop-2-enethioate |

InChI |

InChI=1S/C10H7NOS2/c1-2-9(12)14-10-11-7-5-3-4-6-8(7)13-10/h2-6H,1H2 |

InChI Key |

GDFMXGPKYUYYCI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)SC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

- Planarity and Rigidity: The title compound shares near-planar geometry with other benzothiazole derivatives, such as (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile, which exhibits a planar conformation (max deviation: -0.063 Å) . However, unlike the latter, which relies on π-π stacking for stabilization, this compound derivatives utilize hydrogen bonding, enhancing solubility and bioactivity .

Thermal and Optical Properties

- Thermal Stability : Benzothiazole derivatives with hydrogen-bonded networks (e.g., R₂² motifs) typically exhibit higher melting points (>190°C) compared to π-stacked analogs (441–443 K) .

- Optical Behavior : The conjugated system in the title compound may confer UV-Vis absorption characteristics similar to (2E)-2-(1,3-benzothiazol-2-yl)-...prop-2-enenitrile, which shows λmax shifts dependent on substituents .

Q & A

What are the common synthetic routes for S-1,3-Benzothiazol-2-yl prop-2-enethioate, and how are reaction conditions optimized?

Basic

The synthesis typically involves multi-step reactions starting with benzothiazole derivatives and prop-2-enethioate intermediates. Key steps include nucleophilic substitution and condensation, often requiring bases (e.g., NaOH, K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) or acetic acid. Temperature control (e.g., reflux) is critical for yield optimization. Purity is ensured via recrystallization or column chromatography .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, with parameters like bond angles (e.g., C3–C4–C5 = 118.7°) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . NMR spectroscopy (¹H/¹³C) validates structural integrity, while IR confirms functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

How can researchers resolve contradictions in spectroscopic data between different studies?

Advanced

Discrepancies may arise from crystallographic packing effects, solvent polarity, or calibration errors. To mitigate:

- Standardize sample preparation (e.g., drying, solvent purity).

- Cross-validate with SCXRD to resolve ambiguous NMR/IR peaks.

- Replicate experiments under identical conditions (temperature, pH) .

What role do intermolecular interactions play in the compound’s reactivity and bioactivity?

Advanced

Crystal packing, driven by N–H⋯N and C–H⋯O interactions, stabilizes the lattice and influences solubility and bioavailability. For example, the R₂²(8) and R₂²(16) hydrogen-bonding motifs in the title compound enhance thermal stability, which is critical for drug formulation . π-π stacking in benzothiazole derivatives also modulates binding affinity to biological targets .

What solvents and bases are optimal for achieving high yields in synthesis?

Basic

DMF and acetic acid are preferred solvents due to their ability to stabilize intermediates. Strong bases (e.g., NaOH) facilitate deprotonation in coupling steps, while milder bases (K₂CO₃) reduce side reactions. Solvent-free conditions under microwave irradiation can improve eco-efficiency .

How can theoretical frameworks guide structure-activity relationship (SAR) studies?

Advanced

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations model interactions with biological targets (e.g., enzymes), linking substituent effects (e.g., methoxy groups) to antimicrobial or antitumor activity .

What experimental designs are recommended for studying degradation pathways?

Advanced

Use accelerated stability testing under varied conditions (pH, temperature, UV light) with HPLC or LC-MS to monitor degradation products. Factorial design (e.g., 2³ matrix) identifies dominant degradation factors (e.g., hydrolysis vs. oxidation) .

How stable is this compound under different storage conditions?

Basic

Thermogravimetric analysis (TGA) shows stability up to 150°C. Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the thioester group. Avoid prolonged exposure to polar solvents .

How can bioactivity discrepancies between in vitro and in vivo assays be interpreted?

Advanced

Differences may stem from metabolic degradation (e.g., esterase activity) or poor membrane permeability. Use pharmacokinetic profiling (e.g., Caco-2 cell permeability assays) and prodrug strategies to enhance bioavailability. Validate with tissue-specific toxicity studies .

What strategies enhance the bioactivity of benzothiazole derivatives through substituent modification?

Advanced

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the benzothiazole ring improves antimicrobial potency. Conversely, hydrophilic substituents (e.g., hydroxyl) enhance solubility but may reduce membrane penetration. SAR studies should balance lipophilicity (logP) and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.